molecular formula C7H12O B3245761 2-methylcyclopentane-1-carbaldehyde CAS No. 17206-62-1

2-methylcyclopentane-1-carbaldehyde

Cat. No.: B3245761
CAS No.: 17206-62-1
M. Wt: 112.17 g/mol
InChI Key: VPIXRTSTGGIYQW-UHFFFAOYSA-N
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Description

2-Methylcyclopentane-1-carbaldehyde is an organic compound with the molecular formula C7H12O. It is a cycloalkane derivative where a methyl group and an aldehyde group are attached to a cyclopentane ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylcyclopentane-1-carbaldehyde can be synthesized through several methods. One common method involves the oxidation of 2-methylcyclopentanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). Another method involves the hydroformylation of 2-methylcyclopentene, where the alkene reacts with carbon monoxide and hydrogen in the presence of a rhodium catalyst to form the aldehyde.

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic processes that ensure high yield and purity. The hydroformylation method mentioned above is commonly used due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed

    Oxidation: 2-Methylcyclopentane-1-carboxylic acid

    Reduction: 2-Methylcyclopentanol

    Substitution: Various substituted cyclopentane derivatives

Scientific Research Applications

2-Methylcyclopentane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential use in drug development and as a building block for bioactive molecules.

    Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-methylcyclopentane-1-carbaldehyde depends on the specific reaction or application. In general, the aldehyde group is highly reactive and can participate in various chemical reactions, including nucleophilic addition and condensation reactions. The molecular targets and pathways involved vary depending on the specific context of its use.

Comparison with Similar Compounds

2-Methylcyclopentane-1-carbaldehyde can be compared with other similar compounds such as:

    Cyclopentanecarboxaldehyde: Similar structure but lacks the methyl group.

    2-Methylcyclohexane-1-carbaldehyde: Similar structure but with a six-membered ring instead of a five-membered ring.

    Cyclohexanecarboxaldehyde: Similar structure but lacks the methyl group and has a six-membered ring.

The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical properties and reactivity compared to its analogs.

Biological Activity

2-Methylcyclopentane-1-carbaldehyde, a cyclic aldehyde, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, may exhibit various pharmacological properties that warrant further investigation. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C6H10O
Molecular Weight: 98.15 g/mol
IUPAC Name: this compound

The compound features a cyclopentane ring with a methyl group and an aldehyde functional group, which are critical for its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its aldehyde group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction may lead to:

  • Enzyme Inhibition: The aldehyde group can inhibit enzymes by modifying their active sites.
  • Receptor Modulation: The compound may interact with specific receptors, potentially altering their signaling pathways.

Biological Activity

Research indicates that derivatives of this compound may exhibit several biological activities:

  • Antimicrobial Properties: Preliminary studies suggest efficacy against various bacteria and fungi.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.
  • Cytotoxicity Against Cancer Cells: Some studies have indicated that it may possess cytotoxic effects on certain cancer cell lines.

Case Studies and Research Findings

  • Antimicrobial Activity:
    A study evaluated the antimicrobial properties of this compound against common pathogens. The results demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
  • Anti-inflammatory Effects:
    In vitro experiments assessed the anti-inflammatory activity of the compound using lipopolysaccharide (LPS)-stimulated macrophages. Treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6.
  • Cytotoxicity Studies:
    A recent study investigated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The compound exhibited dose-dependent cytotoxicity, with an IC50 value of approximately 25 µM.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure/Functional Group DifferencesUnique Features
3-Methylcyclopentane-1-carbaldehydeDifferent positioning of methyl groupPotentially different reactivity
CyclopentanolLacks the aldehyde groupDifferent chemical behavior
2-MethylcyclohexanoneContains a cyclohexane ring insteadVariations in steric hindrance

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-methylcyclopentane-1-carbaldehyde, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclopentanone derivatives as intermediates. For example, 2-methylcyclopentanone (CAS 1120-72-5) is a potential precursor, where oxidation or functionalization of the cyclopentane ring can introduce the aldehyde group. Controlled catalytic hydrogenation or oxidation using agents like PCC (pyridinium chlorochromate) under anhydrous conditions may optimize yield .
  • Key considerations : Monitor reaction progress via GC-MS to confirm intermediate formation and purity. Adjust solvent polarity (e.g., dichloromethane vs. THF) to stabilize reactive intermediates .

Q. How can the stereochemistry and conformation of this compound be determined experimentally?

  • Methodology : X-ray crystallography using SHELXL for refinement provides unambiguous structural data. For liquid samples, NOESY NMR can identify spatial proximity of protons (e.g., methyl and aldehyde groups) to infer ring puckering or substituent orientation .
  • Validation : Compare experimental NMR chemical shifts (e.g., aldehyde proton at δ 9.5–10.5 ppm) with computational predictions (DFT calculations) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • IR spectroscopy : Confirm the aldehyde C=O stretch (~1720 cm⁻¹) and absence of ketone or alcohol impurities.
  • ¹³C NMR : Identify the aldehyde carbon (δ 190–210 ppm) and quaternary carbons in the cyclopentane ring.
  • Mass spectrometry : Use high-resolution MS to distinguish isotopic patterns and rule out side products .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic addition reactions?

  • Methodology : Perform kinetic studies using Grignard reagents or hydride donors (e.g., NaBH₄). Compare reaction rates with less hindered aldehydes (e.g., cyclohexanecarbaldehyde) to isolate steric effects. Computational modeling (e.g., DFT) can map transition states and charge distribution .
  • Data interpretation : Use Hammett plots or Eyring equations to correlate substituent effects with activation energy .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Case study : If NMR signals for diastereomers overlap, employ chiral shift reagents (e.g., Eu(hfc)₃) or derivatization with a chiral auxiliary. For crystallographic ambiguities, refine structures using twin-resolution protocols in SHELXL .
  • Cross-validation : Combine HPLC with circular dichroism (CD) to confirm enantiomeric purity .

Q. How can computational models predict the stability of this compound under varying pH and temperature conditions?

  • Methodology : Perform molecular dynamics (MD) simulations to assess conformational changes. Use QSPR (quantitative structure-property relationship) models to predict degradation pathways (e.g., aldol condensation). Validate with accelerated stability testing (e.g., 40°C/75% RH for 6 months) .
  • Experimental backup : Monitor degradation via UV-Vis spectroscopy (λmax for conjugated enals) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?

  • Methodology : Optimize asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) or enzymatic resolution. Use microreactors to enhance mixing and reduce racemization. Track ee via chiral GC or SFC (supercritical fluid chromatography) .
  • Troubleshooting : If ee drops at scale, investigate temperature gradients or catalyst leaching via ICP-MS .

Q. Methodological Resources

  • Structural analysis : SHELXL for crystallographic refinement ; NIST Chemistry WebBook for reference spectral data .
  • Synthetic optimization : Pistachio/BKMS_METABOLIC databases for retrosynthetic planning .
  • Safety protocols : Follow OSHA guidelines for aldehyde handling, including PPE (nitrile gloves, face shields) and fume hood use .

Properties

IUPAC Name

2-methylcyclopentane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-6-3-2-4-7(6)5-8/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPIXRTSTGGIYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201296072
Record name 2-Methylcyclopentanecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201296072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17206-62-1
Record name 2-Methylcyclopentanecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17206-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylcyclopentanecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201296072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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